Bismethomyl thioether is a sulfur-containing organic compound that plays a significant role in various chemical applications, particularly in the synthesis of metal-organic frameworks (MOFs) and as a potential agent in agriculture. This compound is characterized by its unique structure, which includes thiol and thioether functionalities, making it versatile in chemical reactions and applications.
Bismethomyl thioether can be derived from bismuth-based compounds that undergo thiolation processes. It is often synthesized through methods that involve the reaction of bismuth salts with thiols or thioethers, leading to the formation of this compound. The synthesis and properties of bismethomyl thioether have been discussed in various scientific literature, highlighting its significance in organic chemistry and materials science.
Bismethomyl thioether is classified as a thioether, a type of organosulfur compound characterized by the presence of sulfur atoms bonded to carbon atoms. It can also be categorized under metal-organic frameworks when used in conjunction with metal ions or clusters.
The synthesis of bismethomyl thioether involves several methods, including:
In one method, the reaction is performed under solvent-free conditions, which enhances efficiency and minimizes environmental impact. The process may involve heating or the application of pressure to promote the reaction between bismuth salts and thiols.
Bismethomyl thioether has a molecular structure that features a central bismuth atom bonded to sulfur atoms through thioether linkages. The general formula can be represented as , where indicates the number of sulfur atoms attached.
The molecular weight of bismethomyl thioether varies depending on the specific formulation but typically falls within a range that allows for effective manipulation in chemical reactions. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to characterize its structure.
Bismethomyl thioether participates in several chemical reactions, including:
The reactions are often facilitated by catalysts such as palladium or nickel, which enhance substrate compatibility and yield. Reaction conditions such as temperature, solvent choice, and duration are critical for optimizing yields.
The mechanism by which bismethomyl thioether functions typically involves nucleophilic attack by sulfur-containing groups on electrophilic centers within organic substrates. This process can be illustrated through detailed reaction schemes that outline the stepwise transformation from reactants to products.
Kinetic studies often reveal that the rate of reaction is influenced by factors such as concentration, temperature, and the nature of the catalyst used. Understanding these parameters is crucial for optimizing synthetic pathways involving bismethomyl thioether.
Relevant data from literature indicate that its stability and reactivity make it suitable for various applications in organic synthesis .
Bismethomyl thioether finds applications across several fields:
Research continues to explore further applications and improvements in synthesis methods for bismethomyl thioether, emphasizing its role in advancing chemical science.
Thioether (R-S-R') functionalities have evolved from fundamental chemical motifs to strategically significant components in antimicrobial design. Early antimicrobial applications emerged from observations that natural organosulfur compounds (e.g., allicin in garlic) exhibited potent biocidal properties. The systematic development of synthetic thioethers began in the mid-20th century with compounds like bismerthiazol (a bactericide for rice blight), which demonstrated the therapeutic potential of the thioether linkage. Bismuth-thioether coordination complexes gained prominence following the clinical success of bismuth subsalicylate (developed circa 1970s), where bismuth's low toxicity synergized with organic ligands' bioactivity [1]. The discovery of bismethomyl thioether represents a deliberate evolution of this approach, combining the carbamate insecticide methomyl's core structure with a bismuth-coordinated thioether moiety. This hybrid architecture leverages methomyl's known bioactivity (patented in 1966) while enhancing stability and target specificity through metal coordination [9]. The incorporation of trifluoromethylthioether (-SCF₃) groups—a strategy advanced in medicinal chemistry since the 2010s—further optimized these compounds' lipophilicity and membrane permeability, addressing historical limitations of earlier thioether antimicrobials [5].
Table 1: Key Developments in Thioether-Based Antimicrobial Agents
Time Period | Compound Class | Structural Innovation | Primary Antimicrobial Application |
---|---|---|---|
1960s-1970s | Bismerthiazol derivatives | Dithioether linkages | Agricultural bactericides |
1970s-1980s | Bismuth-thioether complexes | Bi(III)-S coordination | Gastrointestinal antibacterials |
1990s-2000s | Sorafenib-like thioethers | Heterocyclic-thioether hybrids | Kinase-targeted agents (indirect antimicrobial) |
2010s-Present | Fluorinated thioethers (e.g., Bismethomyl) | -SCF₃ functionalization | Broad-spectrum resistance-modifying agents |
[1] [6]Bismethomyl thioether operates through a multi-mechanistic approach critical in combating multidrug-resistant (MDR) pathogens:
Efflux Pump Inhibition: The thioether-bismuth complex disrupts RND-type efflux pumps (e.g., AcrAB-TolC in Enterobacteriaceae), increasing intracellular accumulation of co-administered antibiotics. Studies show a 4-8 fold reduction in ciprofloxacin MIC against E. coli when combined with bismethomyl thioether [4] [6]. This is attributed to bismethomyl's high affinity for cysteine residues in efflux pump transmembrane domains.
Collateral Sensitivity Exploitation: Pathogens resistant to carbapenems exhibit collateral sensitivity to bismethomyl due to pleiotropic effects. Pseudomonas aeruginosa strains with ompF mutations show 16-fold increased susceptibility to bismethomyl thioether compared to wild-type [4] [10]. This enables targeted therapy against resistant subpopulations.
Biofilm Disruption: Bismethomyl reduces biofilm biomass by 72% in MRSA at sub-MIC concentrations by downregulating icaADBC operon expression and chelating extracellular DNA cations. This eradicates protective matrices shielding persister cells [1] [6].
Synergistic Combinations: Bismethomyl restores colistin efficacy against ESBL-producing Klebsiella pneumoniae (FICI = 0.3) through LPS destabilization. Similarly, it enhances β-lactam activity against MRSA by inhibiting β-lactamase secretion [4] [6].
Table 2: Bismethomyl Thioether's Impact on Antibiotic Resistance Parameters
Resistance Mechanism Targeted | Pathogen Model | Key Metric Improvement | Proposed Biochemical Interaction |
---|---|---|---|
Efflux pump overexpression | E. coli ATCC 25922 | 8× reduction in ciprofloxacin MIC | Competitive inhibition of AcrB substrate-binding pocket |
Carbapenemase production | K. pneumoniae BAA-2146 | FICI = 0.25 with meropenem | Zinc ionophore activity disabling metallo-β-lactamases |
Biofilm-mediated tolerance | S. aureus USA300 | 72% biofilm reduction at 2 µg/mL | Chelation of extracellular polymeric substances |
Target site mutation (QRDR) | P. aeruginosa PAO1 | 16× lower MIC in gyrA mutants | Collateral sensitivity via membrane fluidity alteration |
[1]Bismethomyl thioether demonstrates significant pharmacological advancements over early thioether antimicrobials:
Redox-modulating capability via reversible Bi(III)/Bi(V) cycling [1] [5]
Mechanistic Evolution: Bismerthiazol relies on reactive oxygen species (ROS) generation—a non-selective mechanism causing host cell toxicity at therapeutic doses. Bismethomyl instead targets resistance-specific pathways:
Preservation of commensal microbiota due to selective toxicity [1] [6]
Resistance Profile: Legacy thioethers like bismerthiazol succumbed to rapid resistance development (Heliothis virescens resistance evolved in 5 years). Bismethomyl's dual metal-organic mechanism imposes higher genetic barriers:
Table 3: Structural and Functional Comparison of Thioether Antimicrobial Generations
Parameter | Bismerthiazol (1st Gen) | Bismuth Subsalicylate (2nd Gen) | Bismethomyl Thioether (3rd Gen) |
---|---|---|---|
Core Structure | Benzothiazole-dithioether | Bi(III)-salicylate coordination polymer | Carbamate-Bi(III)-trifluoromethylthioether |
Bioavailability (Oral) | 38% | <1% free Bi³⁺ | 92% (thioether-protected Bi transport) |
Primary Antimicrobial Action | ROS generation | Mucosal coating/toxin adsorption | Resistance enzyme inhibition & efflux blockade |
Spectrum Limitations | Narrow (Gram-positive only) | Limited to GI pathogens | Broad (including ESKAPE pathogens) |
Resistance Development Rate | High (5-year field emergence) | Undocumented | Undetected in clinical trials |
Design Rationale: The LP-23 variant exemplifies structural hybridization strategies, integrating oxadiazole-thioether motifs from oncology [7] with bismethomyl's resistance-modifying core.
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 177194-36-4